(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
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Overview
Description
The compound appears to contain several functional groups including a piperazine ring, a pyrazolo[5,1-b][1,3]oxazine ring, and a ketone group . Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide information about the functional groups present in the compound and their arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance its solubility in water. The compound’s molecular weight, number of hydrogen bond donors and acceptors, and other properties could be evaluated according to Lipinski’s rule of five (RO5) to assess its drug-likeness .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. In the case of our compound, researchers have synthesized related indole derivatives and evaluated their efficacy against viruses. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .
- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Potential
Indole derivatives have also been explored as anti-HIV agents. While specific studies on our compound are limited, related indole structures have shown promise in inhibiting HIV-1 .
Antitubercular Activity
Indole-based compounds have been studied as potential antitubercular agents. Although our compound hasn’t been directly evaluated, its indole moiety suggests it might be worth investigating in the context of tuberculosis treatment.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-3-4-14(19)11-16(13)21-6-8-22(9-7-21)17(24)15-12-20-23-5-2-10-25-18(15)23/h3-4,11-12H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYZPZVTXCCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone |
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